N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
CAS No.: 942877-03-4
Cat. No.: VC21516308
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942877-03-4 |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37g/mol |
| IUPAC Name | N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)10-9-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-8H,9-10H2,1-4H3,(H,18,22) |
| Standard InChI Key | AOGYFYAEYIWXOU-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)C(=O)C)C |
| Canonical SMILES | CC1=C(N(N=C1C)CCC(=O)NC2=CC=C(C=C2)C(=O)C)C |
Introduction
Chemical Properties and Structure
Molecular Identity and Basic Properties
N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is identified by the CAS number 942877-03-4. It has a molecular formula of C17H21N3O2 and a molecular weight of 299.37 g/mol. The compound's IUPAC name is N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide, which describes its key structural components.
Table 1: Key Molecular Information of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
| Property | Value |
|---|---|
| CAS Number | 942877-03-4 |
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C17H21N3O2/c1-11-12(2)19-20(13(11)3)10-9-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-8H,9-10H2,1-4H3,(H,18,22) |
| Standard InChIKey | AOGYFYAEYIWXOU-UHFFFAOYSA-N |
Structural Features and Chemical Composition
The structure of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide consists of three main components:
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A pyrazole ring substituted with three methyl groups at positions 3, 4, and 5
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A propanamide linker that connects the pyrazole to the acetylphenyl group
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An acetylphenyl group featuring an acetyl moiety at the para position of the phenyl ring
These structural elements combine to create a molecule with multiple functional groups, including amide bonds, a ketone functionality, and a nitrogen-rich heterocycle, all of which contribute to its chemical reactivity and potential biological interactions.
Physical Properties and Characteristics
Based on its structure and molecular weight, N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is likely to exist as a solid at room temperature. The presence of both hydrophobic regions (methyl groups, phenyl ring) and polar functional groups (amide bonds, ketone) suggests a compound with moderate solubility in organic solvents and limited water solubility. The compound contains hydrogen bond donors and acceptors, which would influence its solubility profile and potential interactions with biological systems.
Synthesis and Preparation
Purification Methods
Purification of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would likely employ standard techniques for organic synthesis products, including:
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Recrystallization from appropriate solvent systems
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Column chromatography using silica gel
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Preparative HPLC for achieving high purity standards
The choice of purification method would depend on the specific impurities present and the required purity level for the intended application.
| Compound | Key Structural Features | Reported Biological Activities |
|---|---|---|
| N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide | Trimethyl-substituted pyrazole, propanamide linker, acetylphenyl group | Research compound with potential applications under investigation |
| N-(1-{1-[4-nitrophen]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | Nitrophenyl and chlorobenzohydrazide moieties | Active against multiple cancer cell lines (GI50 = 3.79 μM) |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Dual dimethylpyrazole units | Cytotoxic against Hep-2 and P815 cancer cell lines |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | Hydroxyl group, ester functionality | Active against A549 lung cancer cells (IC50 = 26 μM) |
These comparisons suggest that N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide may possess similar biological activities worth investigating, particularly in cancer research and other therapeutic areas .
Research Opportunities and Future Directions
Structure-Activity Relationship Studies
The unique structural features of N-(4-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide present opportunities for structure-activity relationship (SAR) studies. By systematically modifying different portions of the molecule—such as the substitution pattern on the pyrazole ring, the length of the propanamide linker, or the functionality on the phenyl ring—researchers could develop analogs with enhanced or selective biological activities .
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